molecular formula C17H14O4 B1234974 7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one CAS No. 5219-16-9

7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one

Cat. No.: B1234974
CAS No.: 5219-16-9
M. Wt: 282.29 g/mol
InChI Key: MJQHCKOMFMGCQG-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one is a hydroxycoumarin derivative. It is characterized by the presence of a hydroxy group at position 7, a methoxyphenyl group at position 3, and a methyl group at position 4 on the chromen-2-one backbone. This compound is known for its diverse biological activities and is used in various scientific research applications.

Scientific Research Applications

7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

One study suggests that 7-hydroxy-3-(4′-methoxyphenyl) coumarin may act as an agonist of SIRT3, a protein involved in cellular regulation .

Safety and Hazards

This compound is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 - Skin Irrit. 2, indicating it is acutely toxic and can cause skin and eye irritation . The safety pictograms associated with this compound are GHS06, and the signal word is "Danger" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one typically involves the intramolecular Claisen condensation of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methyl-2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the chromen-2-one structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromen-2-one structure.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
  • 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
  • 7-Hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one

Uniqueness

7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of hydroxy, methoxyphenyl, and methyl groups on the chromen-2-one backbone makes it a valuable compound for various research applications .

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-14-8-5-12(18)9-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQHCKOMFMGCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418278
Record name CHEBI:79572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5219-16-9
Record name NSC82440
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CHEBI:79572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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